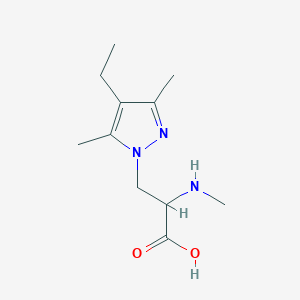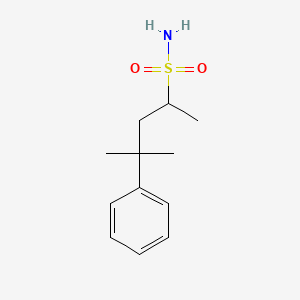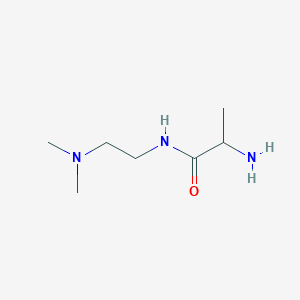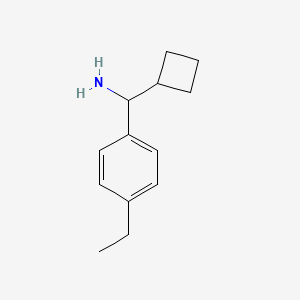
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, two methyl groups, and a methylamino group attached to the pyrazole ring, along with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can be achieved through a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3,5-dimethylpyrazole.
Alkylation: The 3,5-dimethylpyrazole is then alkylated using ethyl bromide to introduce the ethyl group at the 4-position.
Amination: The resulting 4-ethyl-3,5-dimethylpyrazole is subjected to a Mannich reaction with formaldehyde and methylamine to introduce the methylamino group at the 2-position.
Carboxylation: Finally, the compound undergoes carboxylation using carbon dioxide to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme interactions or as a probe to investigate biological pathways involving pyrazole derivatives.
Medicine
In medicinal chemistry, the compound could be explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial activities. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its functional groups that can undergo polymerization or cross-linking reactions.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors, while the methylamino and propanoic acid groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the ethyl and methylamino groups, making it less versatile in terms of functionalization.
4-Ethyl-3,5-dimethylpyrazole:
2-Methylamino-3,5-dimethylpyrazole: Lacks the ethyl and propanoic acid groups, affecting its reactivity and binding properties.
Uniqueness
3-(4-Ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-5-9-7(2)13-14(8(9)3)6-10(12-4)11(15)16/h10,12H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
YAOXAIXCMQQYQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(C(=O)O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)


